2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol
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Overview
Description
2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 1-isopropylimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent attachment to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Isopropyl-1H-imidazol-2-yl)acetaldehyde.
Reduction: Formation of 2-(1-Isopropyl-1H-imidazol-2-yl)ethane.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the isopropyl group.
1-(2-Hydroxyethyl)imidazole: Another similar compound with a hydroxyl group attached to the ethyl chain.
Uniqueness
The presence of the isopropyl group in 2-(1-Isopropyl-1H-imidazol-2-yl)ethan-1-ol imparts unique steric and electronic properties, making it distinct from other imidazole derivatives. This uniqueness can influence its reactivity and interaction with other molecules, potentially leading to different biological and chemical activities.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-5-4-9-8(10)3-6-11/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
WHFRESFPJLJRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CCO |
Origin of Product |
United States |
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